5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione
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Description
“5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione” is a chemical compound with the molecular formula C16H12N2O5 . It has an average mass of 312.277 Da and a monoisotopic mass of 312.074615 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring substituted with a 4-methoxyphenyl group and a pyrimidine-2,4,6-trione group .
Scientific Research Applications
Molecular Structure and Synthesis
- The compound 5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione is a derivative of pyrimidine, which has been synthesized and characterized in various studies. For instance, one study focused on synthesizing and fully characterizing a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, using techniques like FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD) (Rahmani et al., 2017).
Spectral-Luminescent Properties
- Research into derivatives of 5-(benzylidene)pyrimidine-2,4,6-triones, such as 5-(4’-dimethyl-aminobenzylidene) barbituric acid and 5-(4’-methoxybenzylidene) barbituric acid, has revealed their potential for use in fluorescence and luminescence applications. These compounds demonstrate a phenomenon known as aggregation-induced emission (AIE), where they become highly emissive in specific conditions, such as in poor solvents or the solid state. This property is particularly useful for developing efficient luminescent materials, and these molecules can also be employed as fluorescent probes (Mendigalieva et al., 2022).
Antibacterial Activity
- Some pyrimidine derivatives exhibit significant antibacterial properties. For example, a method was developed for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, which showed high antibacterial activity against specific bacterial strains, including gonococcal infections (Verbitskiy et al., 2021).
Synthesis of Heterocyclic Compounds
- Arylmethylidene derivatives of furan-2(3H)-ones, related to the compound , are essential building blocks for synthesizing various heterocyclic compounds. These compounds are analogues of nitrogen-containing bases of the pyrimidine series and demonstrate potential biological activities. The synthesis of new biologically active compounds with pyridine and pyridazine fragments using these derivatives has been explored (Aniskova et al., 2017).
Photoinduced Oxidative Cyclization
- The photoinduced oxidative cyclization of pyrimidine-2,4,6(1,3,5H)-triones and related compounds is a novel methodology for synthesizing the furan ring. This process is notable for its mild conditions and the absence of byproducts, aligning with the principles of green chemistry (Naya et al., 2008).
Antitumor Activities
- Derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione, such as those synthesized from furo[3,4-d]pyrimidine, have shown potential antitumor activities against specific cell lines, indicating their relevance in cancer research (Okada et al., 1981).
Kinase Inhibitory Activities
- Novel quinoline derivatives containing the 5-(aminomethylene)pyrimidine-2,4,6-trione moiety have been synthesized and evaluated for their inhibitory activities against certain kinases, showing promise in the development of cancer therapeutics (Tang et al., 2014).
properties
IUPAC Name |
5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-10-4-2-9(3-5-10)13-7-6-11(23-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURPSZIXKPGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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